![molecular formula C7H7N3O B6234190 1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one CAS No. 1481922-02-4](/img/no-structure.png)

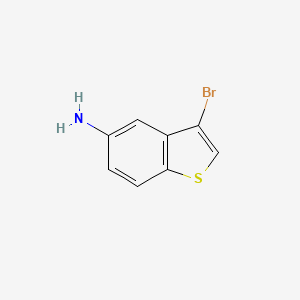

1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” is a heterocyclic compound . It has been used in the design of high-performance OLEDs due to its high photoluminescence quantum efficiency (PLQY) and simple molecular structure . It is also found in some plants and has broad-spectrum disease and insect resistance .

Synthesis Analysis

The synthesis of “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” involves designing and fine-tuning the band gap of the compound . A series of derivatives of this compound have been designed as inhibitors of aldose reductase (ALR2), an enzyme that plays a key role in the development of diabetes complications .Molecular Structure Analysis

The molecular structure of “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” is simple, which makes it a cost-effective option for multicolor display applications . The structure of the compound has been ascertained by spectral techniques such as NMR and FT-IR .Chemical Reactions Analysis

The compound “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” exhibits a wide range of emissions spanning the entire visible region from blue to red when the band gap is systematically fine-tuned . It has been used in the synthesis of thermally activated delayed fluorescence (TADF) molecules .Physical And Chemical Properties Analysis

The compound “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” has a molecular weight of 154.213g/mol . It has a simple molecular structure and high photoluminescence quantum efficiency (PLQY), making it suitable for cost-effective multicolor display applications .科学的研究の応用

Synthesis of New Derivatives

The compound “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” is used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . The synthesis involves heating under reflux with MeONa in BuOH, transforming 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .

Biological Activity

Pyrido[2,3-d]pyrimidines, which include “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one”, exhibit a wide range of biological activities . They have been found to have antiproliferative , antimicrobial , anti-inflammatory and analgesic , hypotensive , and antihistaminic activities.

Antiproliferative Agent

The compound API-1, which belongs to pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising antiproliferative agent . This suggests that “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” could potentially be used in the development of new antiproliferative agents.

Tyrosine Kinase Inhibitor

Among pyrido[2,3-d]pyrimidin-7-one derivatives, the compound TKI-28 is a noteworthy tyrosine kinase inhibitor . This indicates that “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” could be used in the synthesis of new tyrosine kinase inhibitors.

Cyclin-Dependent Kinase Inhibitors

Pyrido[2,3-d]pyrimidin-7-one derivatives have also been found to be effective cyclin-dependent kinase (CDK4) inhibitors . This suggests that “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one” could potentially be used in the development of new CDK4 inhibitors.

Therapeutic Potential

Pyridopyrimidines, including “1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one”, have shown therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets and have been studied in the development of new therapies .

作用機序

Target of Action

It’s worth noting that similar pyrido[2,3-b]pyrazine derivatives have been utilized for electrochemical sensing of dna , suggesting potential interaction with DNA structures.

Mode of Action

It’s known that similar compounds can interact with dna, causing changes in the electrical properties of the sensor . This change can be measured and used to determine the presence or concentration of the DNA in the sample .

Biochemical Pathways

Similar compounds have been shown to have remarkable contributions towards nonlinear optical (nlo) technological applications .

Result of Action

Similar compounds have been shown to exhibit remarkable nonlinear optical (nlo) response .

Action Environment

It’s known that similar compounds exhibit a wide range of emissions spanning the entire visible region from blue to red , suggesting that the compound’s action may be influenced by light exposure.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one involves the condensation of 2-aminopyrazine with 2-cyanopyridine followed by cyclization to form the desired compound.", "Starting Materials": [ "2-aminopyrazine", "2-cyanopyridine" ], "Reaction": [ "Step 1: 2-aminopyrazine is reacted with 2-cyanopyridine in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to form the intermediate 2-(pyridin-2-yl)pyrazine-3-carbonitrile.", "Step 2: The intermediate is then cyclized by heating with a Lewis acid catalyst such as zinc chloride in a non-polar solvent like toluene to form 1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one.", "Step 3: The crude product is purified by recrystallization or column chromatography to obtain the pure compound." ] } | |

CAS番号 |

1481922-02-4 |

製品名 |

1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-one |

分子式 |

C7H7N3O |

分子量 |

149.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。